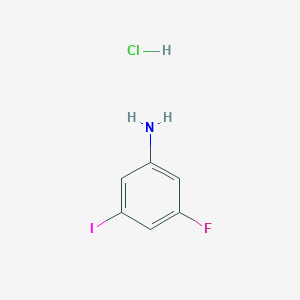

3-Fluoro-5-iodoaniline hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-fluoro-5-iodoaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHUITXCEHINNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)I)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Four-Step Synthesis from 3,4-Difluoronitrobenzene

The most extensively documented method for synthesizing 3-fluoro-5-iodoaniline involves a sequence of ammonolysis, iodination, diazotization, and reduction (Figure 1). This route avoids expensive precursors like 3-iodo-5-nitroaniline, which was previously required for analogous syntheses.

Step 1: Ammonolysis of 3,4-Difluoronitrobenzene

3,4-Difluoronitrobenzene undergoes ammonolysis in dimethyl sulfoxide (DMSO) at 80–100°C for 1–5 hours, yielding 3-fluoro-4-nitroaniline (Compound III) with near-quantitative yields (98–100%). The reaction leverages ammonia gas (3.0–5.0 equiv) under pressurized conditions to displace the para-fluorine atom selectively.

Step 2: Iodination with Iodine Monochloride

Compound III is treated with iodine monochloride (2.0–3.0 equiv) in a 50% ethanol-water solution at 30–50°C for 2–6 hours. This step introduces iodine at the meta position relative to the nitro group, forming 3-fluoro-5-iodo-4-nitroaniline (Compound IV) with 93% yield. The aqueous ethanol solvent minimizes side reactions during electrophilic aromatic substitution.

Step 3: Diazotization and Hypophosphite-Mediated Decomposition

Compound IV is diazotized with sodium nitrite in concentrated sulfuric acid (20–40°C, 1–3 hours) to form a diazonium intermediate. Subsequent treatment with sodium hypophosphite via the Mordimehter reaction replaces the nitro group with hydrogen, yielding 3-fluoro-5-iodoaniline (Compound V) at 73–75% efficiency.

Step 4: Reduction to 3-Fluoro-5-iodoaniline

The nitro group in Compound V is reduced using iron powder in acetic acid (70–90°C, 6–10 hours), producing 3-fluoro-5-iodoaniline with 88–90% yield. The free base is isolated via distillation under reduced pressure.

Conversion to Hydrochloride Salt

Reaction Optimization and Analytical Validation

Critical Process Parameters

-

Ammonolysis : Higher ammonia equivalents (5.0 equiv) and prolonged reaction times (5 hours) maximize yields but risk over-iodination in subsequent steps.

-

Iodination : Ethanol-water mixtures above 40°C accelerate iodine incorporation but may degrade the nitro group if overheated.

-

Diazotization : Concentrated sulfuric acid ensures stable diazonium formation, while temperatures below 30°C prevent premature decomposition.

Spectroscopic Characterization

-

1H-NMR (CDCl3): δ 6.80 (s, 2H, ArH), 6.32 (dd, J=10.6 Hz, 1H, ArH), 3.64 (s, 2H, NH2).

-

GC Purity : >99.8% with retention times consistent with reference standards.

Industrial Scalability and Cost Efficiency

The four-step synthesis is designed for large-scale production:

-

Solvent Recovery : DMSO and ethanol are recycled via distillation, reducing waste.

-

Column-Free Purification : Crystallization and filtration replace chromatographic methods, cutting costs.

-

Yield Efficiency : A total yield of 61.9% outperforms earlier routes (e.g., US5693647A) by 20–30%.

Comparative Analysis of Synthetic Approaches

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoro-5-iodoaniline hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like hydroxide or alkoxide ions.

Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Coupling Reactions: Palladium catalysts are often used in coupling reactions.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used.

Oxidation Products: Include nitroso and nitro derivatives.

Reduction Products: Primarily the amine form.

Coupling Products: Various biaryl or diaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Fluoro-5-iodoaniline hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and heterocycles. It is also used in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the effects of halogenated anilines on biological systems. It serves as a model compound for understanding the interactions of halogenated aromatic amines with enzymes and receptors .

Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects .

Industry: In the industrial sector, 3-Fluoro-5-iodoaniline hydrochloride is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of advanced materials with specific properties .

Wirkmechanismus

The mechanism of action of 3-Fluoro-5-iodoaniline hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine and iodine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit or activate specific pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Halogen Substituents

- Iodine vs. Bromine/Chlorine : The iodine atom in 3-fluoro-5-iodoaniline hydrochloride facilitates Suzuki-Miyaura or Ullmann coupling reactions, making it valuable in medicinal chemistry for constructing biaryl systems . In contrast, bromine and chlorine analogs (e.g., 3-bromo-5-chloro-2-fluoroaniline hydrochloride) are more cost-effective but require harsher conditions for cross-coupling .

- Fluorine : Fluorine’s electron-withdrawing effect increases the compound’s resistance to oxidation, a critical feature for drug metabolites .

Auxiliary Functional Groups

- Methoxy and Ethoxy Groups : The methoxy group in 3-iodo-4-methoxyaniline hydrochloride improves aqueous solubility, whereas the ethoxy group in 3-chloro-4-ethoxy-5-fluoroaniline enhances lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates .

- The difluoromethyl group in 3-(difluoromethyl)-5-fluoroaniline hydrochloride reduces metabolic degradation, extending half-life in vivo .

Q & A

Q. What are the common synthetic routes for 3-Fluoro-5-iodoaniline hydrochloride?

The synthesis typically involves halogenation and reduction steps. For structurally similar fluorinated iodoanilines, a nitro precursor (e.g., 3-fluoro-5-nitroaniline) undergoes iodination via electrophilic substitution using iodine monochloride (ICl) in acidic media. Subsequent reduction of the nitro group (e.g., catalytic hydrogenation with Pd/C or chemical reduction with SnCl₂/HCl) yields the free base, which is then treated with HCl to form the hydrochloride salt . Key variables include solvent choice (e.g., acetic acid for iodination) and temperature control to minimize dehalogenation.

Q. How is 3-Fluoro-5-iodoaniline hydrochloride utilized in medicinal chemistry research?

This compound serves as a versatile building block for synthesizing bioactive molecules. Its fluorine and iodine substituents enhance binding specificity in receptor-ligand interactions, making it valuable for developing kinase inhibitors or radiolabeled probes. For example, the iodine atom allows for isotopic labeling (e.g., with ¹²⁵I) in positron emission tomography (PET) tracer development .

Q. What safety precautions are necessary when handling 3-Fluoro-5-iodoaniline hydrochloride?

Due to potential carcinogenicity and halogenated byproducts, use fume hoods, nitrile gloves, and lab coats. Avoid inhalation and skin contact. Store in airtight containers away from light and moisture. Emergency procedures include flushing eyes with water (15+ minutes) and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of 3-Fluoro-5-iodoaniline hydrochloride?

Optimization often employs Design of Experiments (DoE). Key factors include:

| Variable | Range Tested | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C (iodination) | Higher yields at lower temps (prevents iodine loss) |

| Catalyst | Pd/C vs. Zn/HCl | Pd/C gives cleaner reduction |

| Solvent | Acetic acid vs. DMF | Polar aprotic solvents improve iodination |

| Statistical tools like ANOVA can identify significant factors, while kinetic studies (e.g., in situ IR) monitor reaction progress . |

Q. What advanced spectroscopic techniques are essential for characterizing 3-Fluoro-5-iodoaniline hydrochloride?

- ¹⁹F NMR : Confirms fluorine position and purity (δ ~ -110 ppm for aromatic F).

- X-ray Crystallography : Resolves halogen bonding patterns in crystal lattices.

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 271.94).

- XPS (X-ray Photoelectron Spectroscopy) : Distinguishes iodine oxidation states .

Q. How do structural modifications of 3-Fluoro-5-iodoaniline hydrochloride influence its biological activity?

- Fluorine Replacement : Substituting F with Cl reduces electronegativity, altering binding affinity in enzyme active sites.

- Iodo vs. Bromo : Iodine’s larger atomic radius enhances van der Waals interactions in hydrophobic pockets.

- Amino Group Derivatization : Acetylation decreases solubility but improves membrane permeability .

Q. What are the common challenges in analyzing the purity of 3-Fluoro-5-iodoaniline hydrochloride?

Challenges include:

- Halogen Interference : Iodine can quench fluorescence in HPLC detectors; use UV detection at 254 nm instead.

- Acid Sensitivity : Hydrochloride salts may hydrolyze during GC analysis; employ derivatization (e.g., silylation).

- Byproduct Identification : LC-MS/MS helps detect dehalogenated or dimerized impurities .

Q. How should researchers address contradictions in reported biological activity data for 3-Fluoro-5-iodoaniline hydrochloride?

Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C). Validate target engagement using orthogonal methods (e.g., SPR for binding kinetics vs. cellular assays for IC₅₀). Cross-reference PubChem bioactivity data with controlled studies to isolate confounding variables like solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.